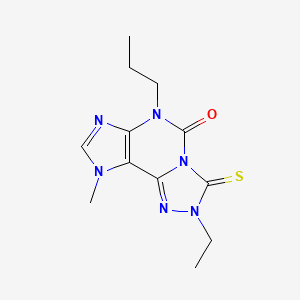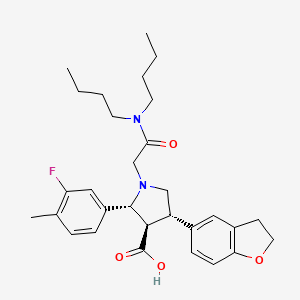
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.50 g/mol This compound is known for its unique structure, which includes a quinuclidine core and two o-tolyl groups
Méthodes De Préparation
The synthesis of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide typically involves the reaction of quinuclidine derivatives with o-tolyl groups under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide involves its interaction with specific molecular targets. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity. The o-tolyl groups may also play a role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide include other quinuclidine derivatives and compounds with o-tolyl groups. Some examples are:
Quinuclidine: A simpler compound with a similar core structure.
o-Tolyl derivatives: Compounds with similar aromatic groups. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84435-09-6 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
bis(2-methylphenyl)-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methanol |
InChI |
InChI=1S/C22H27NO2/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23(25)13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
Clé InChI |
SPOKVDPKWUZBJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2C[N+]3(CCC2CC3)[O-])(C4=CC=CC=C4C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















